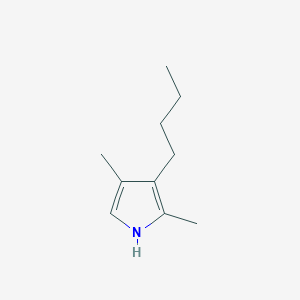
2,4-Dimethyl-3-butylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-3-butylpyrrole is a chemical compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-butylpyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and primary amines under acidic conditions . Another method includes the condensation of substituted carbamates with 2,5-dimethoxytetrahydrofuran .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water has been reported to be effective for the synthesis of N-substituted pyrroles .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl-3-butylpyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrroles, pyrrolidines, and pyrrole oxides, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2,4-Dimethyl-3-butylpyrrole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-3-butylpyrrole involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
Comparaison Avec Des Composés Similaires
- 3-tert-Butyl-2,4-dimethylpyrrole
- 3-Butyl-2,4-dimethyl-pyrrole
- 2,4-Dimethyl-3-tert-butylpyrrole
Comparison: 2,4-Dimethyl-3-butylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
3-butyl-2,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C10H17N/c1-4-5-6-10-8(2)7-11-9(10)3/h7,11H,4-6H2,1-3H3 |
Clé InChI |
HIHDRBDUKQYXIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(NC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


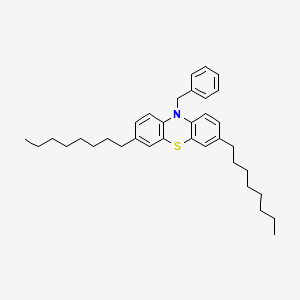
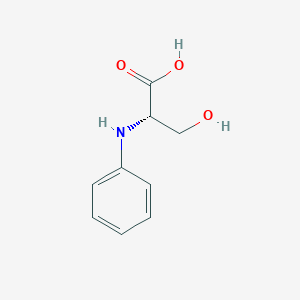
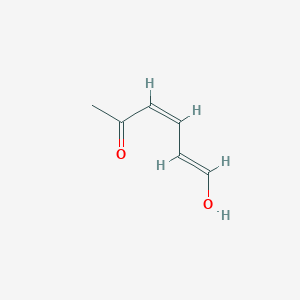

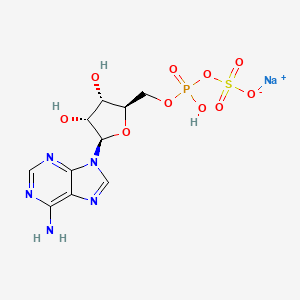

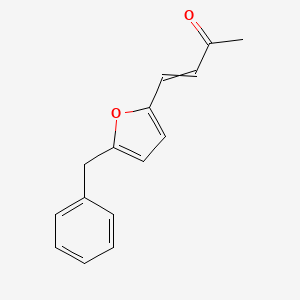

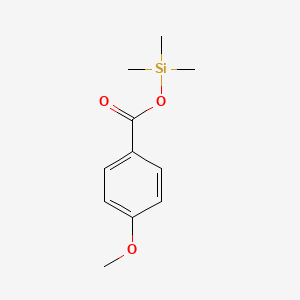
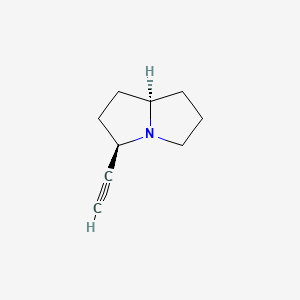
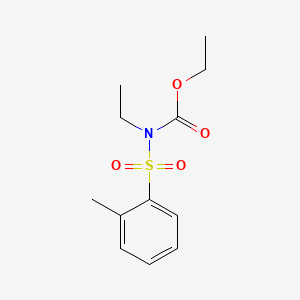

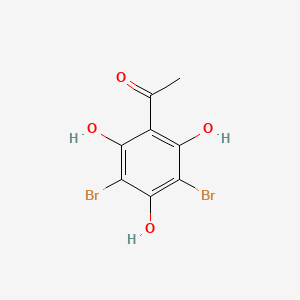
![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
